ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Description
This compound is a structurally complex molecule featuring a thiophene core substituted with a pyrrolo[3,4-d][1,2]oxazole moiety. Key structural elements include:
- Thiophene ring: Methyl groups at positions 4 and 5, and an ethyl carboxylate at position 2.
- Pyrrolo-oxazole bicyclic system: A hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole scaffold with substituents at positions 3 (4-methylphenyl), 2 (phenyl), and 5 (linked to the thiophene ring) .
- Functional groups: The 4,6-dioxo groups on the pyrrolo-oxazole system contribute to electron-deficient characteristics, while the aromatic substituents (phenyl, 4-methylphenyl) enhance lipophilicity .
Synthetic routes for analogous compounds (e.g., benzo[b]thiophene carboxylates) involve cyclization reactions using acetic anhydride and boron trifluoride diethyl etherate, as seen in . While direct synthesis data for this compound is absent in the provided evidence, its structural complexity suggests multi-step procedures involving heterocyclic condensation and esterification.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-5-33-27(32)20-16(3)17(4)35-26(20)28-24(30)21-22(18-13-11-15(2)12-14-18)29(34-23(21)25(28)31)19-9-7-6-8-10-19/h6-14,21-23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXESZBJXQADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) in the presence of solvents like toluene.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions involving thiophene derivatives and coupling agents.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives of the compound can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit the growth of breast cancer cells by inducing apoptosis (programmed cell death) and affecting cell cycle regulation.
- Mechanistic Insights : The unique structure allows for interactions with specific biological targets involved in cancer progression. For example, it may inhibit enzymes or pathways critical for tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably:
- Bactericidal Effects : Ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Application in Nanotechnology : Recent studies have shown that when formulated into nanogels, the compound can enhance its bactericidal activity against resistant strains like Staphylococcus aureus and Acinetobacter baumannii.
Case Studies and Research Findings
Several case studies highlight the potential of ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate in drug development:
- Breast Cancer Models : A study published in Crystals explored the synthesis of related compounds and their anticancer activity in breast cancer models. The findings indicated promising results in reducing tumor size and inhibiting metastasis .
- Antimicrobial Formulations : Research published in Molecules detailed the formulation of this compound into nanocarriers for enhanced delivery and efficacy against bacterial infections .
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives sharing the pyrrolo-oxazole, thiophene, or ester functionalities. Key comparisons include:
Pyrrolo-Oxazole Derivatives
Key Observations :
- Electron-withdrawing substituents (e.g., CF₃ in ) lower pKa and increase acidity compared to the target compound’s 4-methylphenyl group.
- Aromatic substituents influence solubility and intermolecular interactions. The target compound’s phenyl and 4-methylphenyl groups likely enhance π-π stacking in hydrophobic environments .
Thiophene Carboxylate Derivatives
Key Observations :
- The benzo[b]thiophene derivative in exhibits distinct IR absorption bands due to conjugated carbonyl groups, whereas the target compound’s thiophene ring may show altered electronic profiles from methyl substituents.
- Pyrrolo-pyridine analogs (e.g., ) lack the oxazole ring but retain ester functionalities, suggesting divergent reactivity in nucleophilic environments.
Substituent Effects on NMR Profiles
highlights the use of NMR to compare substituent-induced chemical shift changes in structurally related compounds (e.g., rapamycin analogs). For instance:
- Region A (positions 39–44) : Significant shift differences correlate with substituent electronic effects.
- Region B (positions 29–36) : Minimal shifts indicate conserved chemical environments . For the target compound, analogous NMR analysis could pinpoint electronic perturbations from its 4-methylphenyl and phenyl groups.
Biological Activity
Ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on various research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure featuring a thiophene ring and a pyrrolo[3,4-d][1,2]oxazole moiety. The molecular formula is C27H26N2O5S, with a molecular weight of 490.58 g/mol. The structure suggests multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O5S |
| Molecular Weight | 490.58 g/mol |
| LogP | 4.5785 |
| Polar Surface Area | 65.456 Ų |
| Hydrogen Bond Acceptors Count | 8 |
The biological activity of this compound is likely mediated through several mechanisms:
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce G2/M phase arrest in cancer cells, leading to apoptosis via mitochondrial pathways .
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction could involve hydrogen bonding and π-π stacking due to the presence of aromatic systems in its structure.
- Antiproliferative Effects : Preliminary studies indicate that compounds with structural similarities exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown GI50 values in the nanomolar range against human cancer cell lines .
Anticancer Activity
Research has indicated that ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate can inhibit the growth of cancer cells effectively:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines with IC50 values indicating effective growth inhibition.
- Mechanistic Insights : Studies suggest that the mechanism involves disruption of tubulin polymerization and induction of apoptosis through mitochondrial depolarization and reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well:
- Bactericidal Effects : Similar compounds have shown effectiveness against pathogens like Staphylococcus aureus and Acinetobacter baumannii, indicating potential use in treating bacterial infections.
- Mechanism Exploration : The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Cancer Treatment : A study involving pyrrolo[3,4-d]isoxazoles demonstrated potent activity against lymphoma cell lines with low toxicity in normal cells, underscoring the therapeutic potential of similar structures like ethyl 4,5-dimethyl derivatives .
- Antimalarial Activity : Research on related hydrazone compounds revealed significant antimalarial activity in both in vitro and in vivo models against resistant strains of Plasmodium falciparum, suggesting a broader spectrum of biological activity for derivatives of this class.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing ethyl 4,5-dimethyl-2-[...]thiophene-3-carboxylate, and how can structural purity be ensured?
- Methodology :
- Multi-step synthesis : Begin with a pyrrolo-oxazole precursor, followed by coupling with thiophene derivatives via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (solvent: ethyl acetate/hexane).
- Purity confirmation :
- NMR (1H/13C) to verify functional groups and connectivity .
- Single-crystal X-ray diffraction for absolute configuration, with parameters like and mean C–C bond accuracy of 0.005 Å .
Q. How can researchers determine the crystallographic structure of this compound?
- Methodology :
- Grow single crystals via slow evaporation (solvent: dichloromethane/methanol).
- Conduct X-ray crystallography with Mo-Kα radiation () at 298 K.
- Refine structures using software like SHELXL, ensuring data-to-parameter ratios >13.6 and .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for oxazolone).
- HRMS : Confirm molecular weight (e.g., [M+H]+ via ESI).
- 2D NMR (COSY, HSQC): Assign stereochemistry and resolve overlapping signals .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using COMSOL Multiphysics with AI-driven parameter optimization .
Q. How can researchers resolve discrepancies between experimental and computational data (e.g., bond lengths, reaction yields)?
- Methodology :
- Cross-validation : Compare X-ray bond lengths with DFT-optimized geometries (RMSD < 0.02 Å).
- Sensitivity analysis : Vary solvent models or basis sets in DFT to identify error sources.
- Statistical frameworks : Apply Bayesian inference to reconcile conflicting reaction yields .
Q. What strategies optimize reaction conditions for scalable synthesis?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios.
- Process simulation : Integrate AI tools (e.g., COMSOL) to model heat/mass transfer and predict bottlenecks in continuous-flow systems .
Q. How can the compound’s stability under thermal or photolytic conditions be evaluated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
